5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil 5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil
Brand Name: Vulcanchem
CAS No.: 136160-39-9
VCID: VC17318253
InChI: InChI=1S/C16H20N2OS2/c1-4-13-14(19)17-16(20)18(10-11(2)3)15(13)21-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,17,19,20)
SMILES:
Molecular Formula: C16H20N2OS2
Molecular Weight: 320.5 g/mol

5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil

CAS No.: 136160-39-9

Cat. No.: VC17318253

Molecular Formula: C16H20N2OS2

Molecular Weight: 320.5 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil - 136160-39-9

Specification

CAS No. 136160-39-9
Molecular Formula C16H20N2OS2
Molecular Weight 320.5 g/mol
IUPAC Name 5-ethyl-1-(2-methylpropyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one
Standard InChI InChI=1S/C16H20N2OS2/c1-4-13-14(19)17-16(20)18(10-11(2)3)15(13)21-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,17,19,20)
Standard InChI Key PANPMNUDCYWCPD-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N(C(=S)NC1=O)CC(C)C)SC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrimidine-2,4-dione (uracil) backbone modified at three positions:

  • Position 1: An isobutyl group (−CH2CH(CH2CH3)) replaces the hydrogen atom.

  • Position 5: An ethyl group (−CH2CH3) is attached.

  • Position 6: A phenylthio moiety (−S-C6H5) substitutes the oxygen atom typically present in uracil.

  • Position 2: A thiocarbonyl group (=S) replaces the carbonyl oxygen, classifying it as a 2-thiouracil derivative .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H20N2OS2
Molecular Weight320.5 g/mol (calculated)
IUPAC Name5-Ethyl-1-isobutyl-6-(phenylsulfanyl)-2-sulfanylidenepyrimidin-4-one
CAS RegistryNot yet assigned
SMILESCCC1=C(N(C(=S)NC1=O)CC(C)C)SC2=CC=CC=C2

The structural complexity arises from the sulfur atoms at positions 2 and 6, which influence electronic distribution and intermolecular interactions .

Synthetic Methodologies

General Synthesis of Thiouracil Derivatives

The synthesis of 6-(phenylthio)thiouracils typically involves nucleophilic substitution reactions. A patent by outlines a method for preparing 3-phenyl(thio)uracils using α-bromo-sugar intermediates (Scheme 1). Although this patent focuses on 3-substituted derivatives, analogous strategies can be adapted for 6-substituted analogs:

  • Base Preparation: The thiouracil core is synthesized via cyclization of thiourea with β-keto esters.

  • Functionalization:

    • Isobutyl Introduction: Alkylation at position 1 using isobutyl bromide under basic conditions.

    • Phenylthio Incorporation: Thiolation at position 6 via reaction with phenyl disulfide (PhSSPh) in the presence of a base like potassium carbonate .

Optimization Challenges

  • Regioselectivity: Competing reactions at positions 1, 5, and 6 require careful control of temperature and stoichiometry.

  • Sulfur Stability: The thiocarbonyl group is prone to oxidation, necessitating inert atmospheres during synthesis .

Structural and Spectroscopic Analysis

X-ray Crystallography

While no crystallographic data exists for this specific compound, analogs like 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil (PubChem CID: 3000328) reveal:

  • Planar Pyrimidine Ring: Distorted by bulky substituents at positions 1 and 6.

  • Dihedral Angles: The phenylthio group forms a 45–60° angle with the pyrimidine plane, optimizing steric interactions .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption at 1,150–1,250 cm⁻¹ (C=S stretch) and 3,100 cm⁻¹ (aromatic C−H).

  • NMR (¹H):

    • δ 1.2–1.4 ppm (triplet, ethyl −CH3).

    • δ 2.4–2.6 ppm (multiplet, isobutyl −CH(CH2CH3)).

    • δ 7.3–7.6 ppm (multiplet, phenyl protons) .

Biological Activity and Applications

Table 2: Comparative Antiviral Activities of Thiouracil Derivatives

CompoundTarget VirusIC50 (μM)Selectivity Index
Sofosbuvir (Control)HCV0.01>1,000
5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracilHIV-1 RT2.345
1-Cyclohexylmethoxymethyl-5-ethyl-6-phenylsulfanyl-2-thioxo-pyrimidin-4-oneHCV NS5B5.812

Mechanism of Action

  • Viral Polymerase Inhibition: The thiocarbonyl group chelates magnesium ions in the enzyme’s active site, disrupting nucleotide binding .

  • Resistance Profile: Bulky substituents at position 6 reduce susceptibility to mutations that confer resistance to first-generation inhibitors .

Pharmacokinetic Considerations

Metabolic Stability

Thiouracils are metabolized via hepatic cytochrome P450 enzymes. The isobutyl group may reduce first-pass metabolism compared to smaller alkyl chains, as seen in analogs like CHEMBL135690 .

Toxicity Risks

  • Hepatotoxicity: Observed in structurally related compounds at doses >100 mg/kg in rodent models.

  • Sulfur Oxidation: Metabolites like sulfoxides may contribute to oxidative stress in renal tissues .

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